N'-(4-氰基-1-苯基-1H-吡唑-5-基)-N,N-二甲基亚甲基甲酰胺

描述

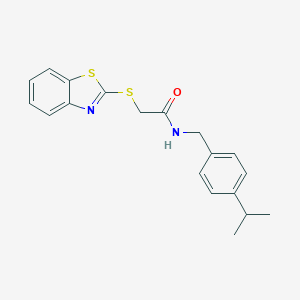

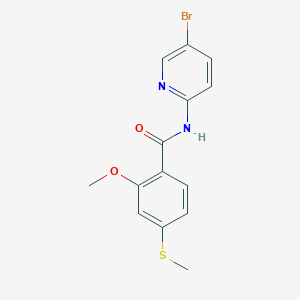

“N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide” is a chemical compound that has been studied for its potential use in the development of novel insecticides . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The intermediates 1,3-diphenyl-1H-pyrazole-4-carboxylic acid were synthesized by reacting para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol . The resulting mixture was then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours .Molecular Structure Analysis

The molecular formula of this compound is C17H20N6O . The monoisotopic mass is 324.169861 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF and POCl3 . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried and recrystallized from ethanol to give the compounds .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 571.6±50.0 °C at 760 mmHg .科学研究应用

Insecticidal Activities

This compound has been studied for its potential as an insecticide, particularly targeting the ryanodine receptor (RyR) in insects . The RyR is a promising target for the development of novel insecticides. Compounds with a cyano substituent, such as this one, have been designed and synthesized to explore their insecticidal activities. For example, derivatives have shown moderate to high activities against the diamondback moth, Plutella xylostella .

Molecular Docking and Insecticide Design

Molecular docking studies have been conducted to understand the interaction between this compound and the insect RyR . These studies help in predicting the binding mode of the compound to the protein receptor, suggesting that such compounds could be potential activators of the insect RyR. This is crucial for designing more effective insecticides.

Synthesis of Derivatives

The compound serves as a core structure for synthesizing a variety of derivatives. These derivatives are then tested for their biological activities, such as insecticidal properties. The synthesis involves multiple steps, including the use of thin layer chromatography (TLC), proton nuclear magnetic resonance (1H NMR), and elemental microanalyses (CHN) for chemical characterization .

Chemical Characterization

The compound and its derivatives are characterized using various analytical techniques. 1H NMR spectra are measured to determine the structure and purity of the compounds. Elemental analyses are performed to ensure the compounds meet the theoretical values for the elements present .

作用机制

The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .

属性

IUPAC Name |

N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMAOJCHPIUAN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479041.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479042.png)

![3-Acetyl-1-methyl-3,7-dihydropyrrolo[3,4-d][1,2]diazepine](/img/structure/B479072.png)

![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)